哌拉嗪马来酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perazine Dimaleate is a phenothiazine derivative used primarily as an antipsychotic agent. It belongs to the class of typical antipsychotics and is known for its moderate potency. This compound is particularly effective in the treatment of psychotic disorders such as schizophrenia. Perazine Dimaleate acts as a dopamine antagonist, which helps in alleviating symptoms of psychosis .

科学研究应用

Perazine Dimaleate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Medicine: Extensively used in the treatment of psychotic disorders.

Industry: Employed in the pharmaceutical industry for the production of antipsychotic medications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Perazine Dimaleate involves several steps:

- This intermediate is then heated with 1-methylpiperazine to form the amide.

- The final step involves the reduction of the amide using diborane , resulting in the formation of Perazine .

Phenothiazine-10-propionitrile: is treated with a mixture of acid and alcohol to yield .

Industrial Production Methods: Industrial production of Perazine Dimaleate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and is then converted to its dimaleate salt for pharmaceutical use .

Types of Reactions:

Oxidation: Perazine Dimaleate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using agents like diborane, as mentioned in its synthesis.

Substitution: It can participate in substitution reactions, especially involving the phenothiazine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Diborane, sodium borohydride.

Solvents: Dimethyl sulfoxide, acetic acid.

Major Products:

Oxidation: Oxidized derivatives of Perazine.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Various substituted phenothiazine derivatives.

作用机制

Perazine Dimaleate exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, inhibiting the action of dopamine. This helps in reducing the symptoms of psychosis, such as hallucinations and delusions. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .

相似化合物的比较

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its high potency and long-acting effects.

Trifluoperazine: Used for its strong antipsychotic effects and is often compared with Perazine in clinical studies.

Uniqueness of Perazine Dimaleate: Perazine Dimaleate is unique due to its moderate potency and relatively low incidence of extrapyramidal side effects compared to other typical antipsychotics. It is particularly favored in certain regions, such as Germany and Poland, for its efficacy and tolerability .

属性

CAS 编号 |

14516-56-4 |

|---|---|

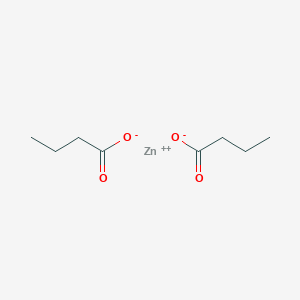

分子式 |

C24H29N3O4S |

分子量 |

455.6 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

UASWVXBJEDDYKU-BTJKTKAUSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Pictograms |

Health Hazard |

相关CAS编号 |

84-97-9 (Parent) |

同义词 |

Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Perazine Dimaleate interact in the brain and what are the downstream effects?

A: While the exact mechanism of action remains unclear, research suggests that chronic Perazine Dimaleate administration can modulate the brain's inflammatory response. Specifically, it appears to reduce the levels of Interleukin-1 beta (IL-1β) in various brain regions, including the hypothalamus, striatum, and frontal cortex, following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulant. [] This modulation of IL-1β levels may be linked to Perazine Dimaleate's antipsychotic effects, although further research is needed to confirm this. []

Q2: What is the relationship between the structure of phenothiazines like Perazine Dimaleate and their binding affinity to biological targets?

A: Studies have shown a correlation between the structure of phenothiazines and their binding to pectin, a model for biological membranes. Hydrophobicity appears to be a key factor, with more hydrophobic phenothiazines exhibiting stronger binding. [] Additionally, for drugs with the same side chain at the 10-position, the size of the substituent at the 2-position influences binding, with bulkier substituents leading to increased binding. [] This suggests that both hydrophobic interactions and steric factors play a role in determining binding affinity.

Q3: What analytical techniques are commonly employed to study Perazine Dimaleate?

A: Several analytical methods are used to investigate Perazine Dimaleate. Spectrofluorometry is a sensitive method for quantifying Perazine Dimaleate in both pure form and pharmaceutical formulations. [] This technique relies on the drug's fluorescence properties and allows for determination in the presence of common excipients. [] Additionally, spectrophotometry, exploiting the formation of a Prussian blue complex, offers another simple and sensitive approach for quantifying Perazine Dimaleate in pharmaceutical samples. [] High-performance liquid chromatography (HPLC) is employed to measure Perazine Dimaleate and its metabolites in biological samples, such as plasma and brain tissue. []

Q4: How does Perazine Dimaleate interact with serum proteins like Bovine Serum Albumin (BSA)?

A: Perazine Dimaleate binds to BSA, a major carrier protein in the blood. [] This interaction has been studied using various techniques, including voltammetry, fluorescence spectroscopy, UV-Vis spectroscopy, and molecular docking. [] These studies reveal that the binding occurs spontaneously and alters the electrochemical and spectroscopic properties of both Perazine Dimaleate and BSA. [] Understanding this interaction is crucial as it can influence the drug's distribution, efficacy, and potential for interactions with other medications.

Q5: Can you elaborate on the application of computational chemistry in understanding Perazine Dimaleate?

A: While the provided abstracts lack specific details on computational studies of Perazine Dimaleate, molecular docking simulations are mentioned in the context of its interaction with BSA. [] Molecular docking allows researchers to predict the preferred orientation and binding affinity of Perazine Dimaleate within the BSA binding site. This information can provide insights into the molecular basis of drug-protein interactions and guide the development of new drugs with improved pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)